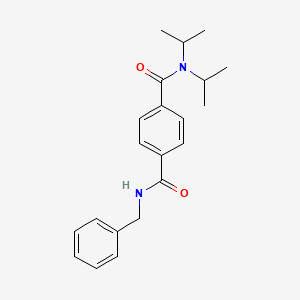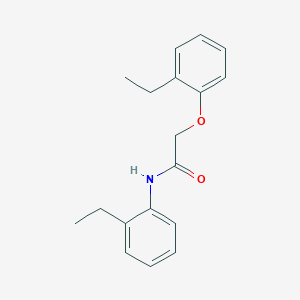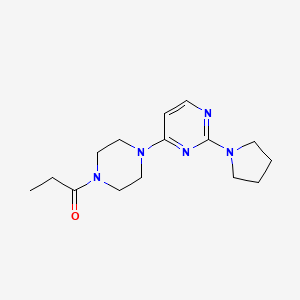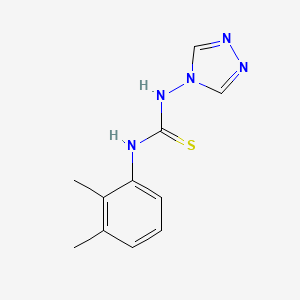![molecular formula C22H21FN4O B5598140 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the formation of pyrazole-acetamide derivatives through reactions that involve coupling, cyclization, and condensation processes. For instance, compounds similar to the requested one have been synthesized by reacting pyrazole with various substituents, followed by characterization techniques such as infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) (Chkirate et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is often conducted using single-crystal X-ray crystallography, which reveals the arrangement of atoms within a compound and the geometry of its molecular structure. For example, structural analyses of related compounds have shown various coordination environments and geometric configurations, such as octahedral Co(II) ions coordination and distorted square planar geometries with Cu(II) ions (Chkirate et al., 2019).
Chemical Reactions and Properties
Chemical properties of related compounds include their ability to form coordination complexes with metals, which can lead to the development of materials with potential antioxidant activity. The antioxidant properties are often evaluated through in vitro methods like DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, can be determined through X-ray crystallography. This analysis provides insights into the crystal packing, molecular interactions, and the overall stability of the compound.
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents, potential for forming derivatives, and interactions with biological targets, are crucial for understanding the utility and applications of these compounds. For instance, studies on related compounds have explored their antiallergic, anti-inflammatory, and cytotoxic activities, providing a foundation for the development of new therapeutic agents (Menciu et al., 1999).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of pyrazole-acetamide derivatives leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, exhibit significant antioxidant activity, suggesting their potential for therapeutic applications and material science research (Chkirate et al., 2019).
Potential Antipsychotic Agents
Studies on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have shown antipsychotic-like profiles in behavioral animal tests. These compounds, distinct from clinically available antipsychotic agents, do not interact with dopamine receptors, indicating a novel mechanism of action and potential for developing new antipsychotic drugs (Wise et al., 1987).
Selective Radioligands for Imaging
Novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, such as DPA-714, have been identified as selective ligands for the translocator protein (18 kDa), with applications in positron emission tomography (PET) imaging. This research is crucial for diagnosing and understanding neuroinflammatory processes, offering insights into diseases like Alzheimer's and Parkinson's (Dollé et al., 2008).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides has shown significant anti-inflammatory activity. This discovery opens pathways for developing new anti-inflammatory drugs with potentially improved efficacy and reduced side effects (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O/c1-14(16-7-3-4-10-20(16)27-12-6-11-24-27)25-21(28)13-18-15(2)26-22-17(18)8-5-9-19(22)23/h3-12,14,26H,13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBCZKWLKHICFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)NC(C)C3=CC=CC=C3N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)



![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)
![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)